molecular formula C10H7BrO2 B13575749 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B13575749
M. Wt: 239.06 g/mol
InChI Key: VJSSMBRQHRHUQE-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde typically involves the bromination of 3-methyl-1-benzofuran-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

    Reduction: 5-Bromo-3-methyl-1-benzofuran-2-methanol.

    Substitution: 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.

Scientific Research Applications

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzofuran-2-carbaldehyde
  • 3-Methyl-1-benzofuran-2-carbaldehyde
  • 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Uniqueness

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzofuran ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Biological Activity

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H9BrO
  • Molecular Weight : Approximately 225.04 g/mol
  • Functional Groups : Bromine atom at position 5 and an aldehyde group at position 2 of the benzofuran ring.

The presence of these functional groups contributes to its lipophilicity and reactivity, making it a candidate for various biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.
  • Anticancer Properties : The compound has shown promising results in anticancer assays. It has been reported to induce apoptosis in leukemia cell lines such as K562 and MOLT-4, with IC50 values indicating effective growth inhibition .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their functions. This interaction is crucial for understanding its therapeutic potential and guiding drug design.

Comparative Biological Activity

To better understand the activity of this compound relative to other compounds, a comparative analysis is presented below:

Compound NameStructureUnique FeaturesAnticancer Activity (IC50 µM)
This compoundStructureBromine at position 5; aldehyde at position 21.4 - 19.1
3-Methyl-1-benzofuran-2-carbaldehydeStructureLacks bromine; lower lipophilicity>40
6-Bromo-1-benzofuran-2-carbaldehydeStructureBromine at position 6; different reactivity15 - 25

The table highlights the enhanced anticancer activity associated with the brominated derivative compared to its non-brominated analogs.

Study on Anticancer Activity

In a recent study, researchers evaluated the cytotoxic effects of various benzofuran derivatives on human leukemia cell lines. The results indicated that compounds with bromine substitution exhibited higher cytotoxicity compared to their non-brominated counterparts. Specifically, this compound showed IC50 values ranging from 1.4 to 19.1 µM against different cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of benzofuran derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results demonstrated significant inhibition of microbial growth, suggesting its utility in treating infections caused by resistant strains .

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Investigating its interactions with specific molecular targets could provide insights into optimizing its structure for enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-3-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H7BrO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3

InChI Key

VJSSMBRQHRHUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

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